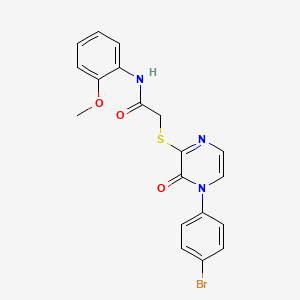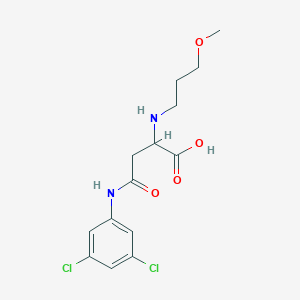
4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound that belongs to the xanthene family of dyes. It has a molecular formula of C20H12ClNO3 and an average mass of 349.767 Da .
Synthesis Analysis
The synthesis of xanthone derivatives, like this compound, has been achieved through various methods. One approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the use of zinc chloride/phosphoryl chloride, which was found to produce xanthones in better yield and with shorter reaction times .Molecular Structure Analysis
The molecular structure of this compound consists of a xanthene core, which is a yellow-colored and oxygen-containing heterocycle . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide (BTA) compounds, including those structurally related to the queried compound, have seen widespread application in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. These structures have potential applications in nanotechnology, polymer processing, and biomedical fields, highlighting the versatility of supramolecular building blocks like BTAs in scientific research (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Research
The pharmacological properties of Metoclopramide , another benzamide derivative, have been extensively studied, highlighting its use in gastro-intestinal diagnostics and in treating various vomiting and gastro-intestinal disorders. This showcases the importance of benzamide derivatives in developing drugs with specific gastrointestinal motility effects (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Environmental Science
Research on 2,4-D herbicide toxicity provides insights into the environmental impact of widely used agricultural chemicals, with implications for understanding the toxicity and environmental fate of similar compounds. This area of research is critical for assessing the risks associated with widespread chemical use in agriculture and its potential effects on non-target species and human health (Zuanazzi, Ghisi, & Oliveira, 2020).
Biochemistry and Safety
The chemistry, biochemistry, and safety of acrylamide review, while not directly related, offers a glimpse into the research methodologies that could be applied to study the biochemical pathways, toxicity, and safety profiles of compounds like 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide. Understanding the formation, bioactivity, and potential health impacts of chemical compounds is crucial for both their application in industry and assessment of their safety (Friedman, 2003).
Propiedades
IUPAC Name |
4-chloro-N-(9-oxoxanthen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-16-18(11-14)25-17-4-2-1-3-15(17)19(16)23/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSFVLECZGPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2707900.png)


![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)
![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)

![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2707912.png)



![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)

methanol](/img/structure/B2707921.png)

